molecular formula C8H5N3O2S B1580414 4-(4-Nitrophenyl)-1,2,3-thiadiazole CAS No. 82894-98-2

4-(4-Nitrophenyl)-1,2,3-thiadiazole

Cat. No. B1580414
CAS RN: 82894-98-2
M. Wt: 207.21 g/mol
InChI Key: VLRKUBATYOJPSP-UHFFFAOYSA-N
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Description

4-Nitrophenyl compounds are a class of organic compounds that contain a nitro functional group (-NO2) attached to a phenyl ring . They are often used in the synthesis of various pharmaceuticals and dyes .


Synthesis Analysis

The synthesis of 4-nitrophenyl compounds often involves the nitration of phenol or aniline derivatives . The exact synthesis process for “4-(4-Nitrophenyl)-1,2,3-thiadiazole” is not available in the literature I found.


Molecular Structure Analysis

The molecular structure of 4-nitrophenyl compounds typically consists of a phenyl ring with a nitro group attached. The exact structure of “this compound” is not available in the literature I found .


Chemical Reactions Analysis

4-Nitrophenyl compounds are often used as substrates in reduction reactions. For example, the catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials .


Physical And Chemical Properties Analysis

4-Nitrophenyl compounds are typically solid at room temperature and have a yellow to light brown color . They are soluble in organic solvents and have a strong aromatic odor .

Scientific Research Applications

Synthesis and Reactivity

4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole is a versatile compound used in chemical synthesis. It undergoes ring-opening to produce thioketene intermediates, which react with secondary amines, forming thioacetamides. These intermediates enable the synthesis of various heterocyclic compounds such as 1,1-dialkylindolium-2-thiolates and N-substituted indole-2-thiols, highlighting its reactivity and utility in creating complex molecules (Androsov, 2008) (Androsov & Neckers, 2007).

Corrosion Inhibition

Research has shown that derivatives of 1,3,4-thiadiazoles, such as 2,5-bis(4-nitrophenyl)-1,3,4-thiadiazole, are effective as corrosion inhibitors. Their impact on the corrosion behavior of metals like mild steel in acidic environments has been studied, revealing insights into their potential industrial applications (Bentiss et al., 2007).

Biological Activities

Thiadiazole derivatives have shown promise in various biological applications. For instance, they have been investigated for their potential as antileishmanial agents, exhibiting inhibitory activity against Leishmania major. Their modification and evaluation against biological targets demonstrate their significance in medicinal chemistry (Hassanzadeh et al., 2020).

Antimicrobial Properties

Compounds like quinazolino-thiadiazoles, which include 4-nitrophenyl substituents, have been synthesized and found to exhibit broad-spectrum antimicrobial activity. This underlines the potential of thiadiazole derivatives in developing new antimicrobial agents (Patel et al., 2018).

Molecular Structure Analysis

Detailed studies on the crystal structure of thiadiazole derivatives, such as 2-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one, provide insights into their molecular arrangements and interactions. This information is crucial for understanding their reactivity and potential applications in material science (Yu et al., 2010).

Antitubercular Activity

Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their antitubercular properties, showing significant inhibitory activity against Mycobacterium tuberculosis. This research highlights the potential of thiadiazole compounds in developing new treatments for tuberculosis (Patel et al., 2017).

Mechanism of Action

The mechanism of action of 4-nitrophenyl compounds can vary depending on the specific compound and its application. For example, 4-nitrophenyl phosphate is used as a substrate in enzyme assays .

Safety and Hazards

4-Nitrophenyl compounds can be hazardous. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Research on 4-nitrophenyl compounds is ongoing, with many studies focusing on their use in the synthesis of pharmaceuticals and dyes, as well as their potential applications in nanotechnology .

properties

IUPAC Name

4-(4-nitrophenyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2S/c12-11(13)7-3-1-6(2-4-7)8-5-14-10-9-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRKUBATYOJPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340009
Record name 4-(4-Nitrophenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82894-98-2
Record name 4-(4-Nitrophenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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